molecular formula C7H7NO2S B1596090 Methyl 2-sulfanylisonicotinate CAS No. 74470-33-0

Methyl 2-sulfanylisonicotinate

Cat. No.: B1596090
CAS No.: 74470-33-0
M. Wt: 169.2 g/mol
InChI Key: DIJUYHAQXXEXFL-UHFFFAOYSA-N
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Description

Methyl 2-sulfanylisonicotinate is a chemical compound with the molecular formula C₇H₇NO₂S. It is known for its unique structure, which includes a sulfanyl group attached to the isonicotinate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-sulfanylisonicotinate can be synthesized through several methods. One common approach involves the reaction of isonicotinic acid with methanol in the presence of a catalyst to form methyl isonicotinate. This intermediate is then reacted with a thiol compound under controlled conditions to introduce the sulfanyl group .

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-sulfanylisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-sulfanylisonicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-sulfanylisonicotinate involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions or other electrophilic centers, influencing various biochemical pathways. The isonicotinate moiety may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

  • Methyl 2-mercaptonicotinate
  • Methyl 2-thioisonicotinate
  • Methyl 2-sulfanylpyridine-3-carboxylate

Comparison: Methyl 2-sulfanylisonicotinate is unique due to the presence of both the sulfanyl group and the isonicotinate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, highlighting its uniqueness .

Properties

IUPAC Name

methyl 2-sulfanylidene-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-10-7(9)5-2-3-8-6(11)4-5/h2-4H,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJUYHAQXXEXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=S)NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356076
Record name methyl 2-sulfanylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74470-33-0
Record name methyl 2-sulfanylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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